molecular formula C7H11ClN2O B2635060 (5-Methoxypyridin-3-yl)methanamine dihydrochloride CAS No. 1955523-54-2

(5-Methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2635060
CAS No.: 1955523-54-2
M. Wt: 174.63 g/mol
InChI Key: YSRMVAMHMYMLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridine-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a methanamine group at the 3-position of the pyridine ring, which is further substituted with a methoxy group at the 5-position, and is supplied as a stable dihydrochloride salt. The core structure is recognized as a key pharmacophore in the development of ligands for biological targets, including cytochrome P450 enzymes and neuronal receptors . Primary research applications for this compound and its analogs include investigation as specific inhibitors of cytochrome P450 2A6 (CYP2A6), the major enzyme responsible for human nicotine metabolism . Inhibiting CYP2A6 is a explored strategy for smoking cessation, as it may increase nicotine's half-life, reduce tobacco consumption, and alleviate withdrawal symptoms . Furthermore, the pyridine-methanamine scaffold is integral to developing ligands for α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are potential therapeutic targets for a range of central nervous system (CNS) conditions, including cognitive disorders, pain, anxiety, and Parkinson's disease . The compound is provided as a high-purity solid for research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Researchers are advised to consult safety data sheets and handle this material appropriately in a controlled laboratory setting.

Properties

CAS No.

1955523-54-2

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(5-methoxypyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3,8H2,1H3;1H

InChI Key

YSRMVAMHMYMLLH-UHFFFAOYSA-N

SMILES

COC1=CN=CC(=C1)CN.Cl.Cl

Canonical SMILES

COC1=CN=CC(=C1)CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of (5-Methoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(5-Methoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Methoxypyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Methoxy (-OCH₃): Electron-donating, increases solubility and metabolic stability compared to halogenated analogs. However, it may reduce membrane permeability due to polarity . Halogens (Cl, Br, F): Electron-withdrawing groups like Cl and Br enhance molecular weight and binding affinity to hydrophobic pockets in proteins. Fluorine’s small size and high electronegativity optimize pharmacokinetic properties . Positional Differences: Aminomethyl groups at pyridine position 3 (as in the target compound) vs. position 2 (e.g., ) alter steric and electronic interactions with biological targets.
  • Physicochemical Properties :

    • The dihydrochloride form generally increases water solubility by ~10–100× compared to free bases, critical for in vivo applications.
    • Lipophilicity (logP) trends: Bromo- and methyl-substituted analogs (e.g., ) have higher logP values, favoring blood-brain barrier penetration .

Biological Activity

(5-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

  • Molecular Formula : C7H11ClN2O
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1955523-54-2
  • IUPAC Name : (5-methoxypyridin-3-yl)methanamine; hydrochloride
  • Solubility : Not available

The biological activity of (5-Methoxypyridin-3-yl)methanamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. Key aspects of its mechanism include:

  • Hydrogen Bonding : The methanamine group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, which can modulate the binding affinity to biological targets.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic pathways and cellular functions .

Biological Activity

Research indicates that (5-Methoxypyridin-3-yl)methanamine dihydrochloride exhibits various biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of (5-Methoxypyridin-3-yl)methanamine dihydrochloride:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including (5-Methoxypyridin-3-yl)methanamine dihydrochloride. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of (5-Methoxypyridin-3-yl)methanamine dihydrochloride on breast cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer properties that warrant further investigation into its mechanism of action and therapeutic potential .

Comparative Analysis

To understand the unique properties of (5-Methoxypyridin-3-yl)methanamine dihydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
(5-Hydroxypyridin-3-yl)methanamine dihydrochlorideHydroxy derivativeIncreased solubility
(5-Methylpyridin-3-yl)methanamine dihydrochlorideMethyl derivativeEnhanced neuroactivity
(5-Chloropyridin-3-yl)methanamine dihydrochlorideChlorinated derivativeHigher antibacterial potency

This table highlights how variations in substituents affect the biological activity and chemical properties of related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.